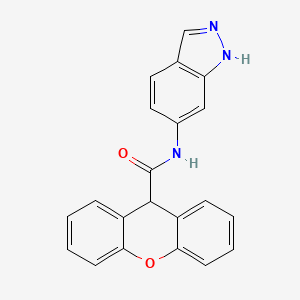

N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indazole is a heterocyclic aromatic organic compound. This bicyclic molecule consists of two fused rings: a benzene ring and a pyrazole ring . It’s a rare occurrence in nature .

Synthesis Analysis

The synthesis of indazoles has been a subject of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of indazole consists of a fused ring system, combining a benzene ring and a pyrazole ring .Chemical Reactions Analysis

Indazole-containing compounds have been synthesized through various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can vary widely depending on the specific compound. For example, 1H-Indazol-6-ylboronic acid, a related compound, appears as a crystalline powder with a melting point between 180°C to 185°C .Applications De Recherche Scientifique

Monoamine Oxidase Inhibitors

Research has identified indazole- and indole-carboxamides as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), a promising target for the treatment of neurological disorders. The compounds exhibit significant selectivity and potency, with some derivatives demonstrating subnanomolar inhibition of human MAO-B, indicating potential applications in the treatment of diseases like Parkinson's. Computational docking studies have provided insights into the inhibitors' interaction with the enzyme binding site, highlighting the compounds' small molecular size yet high potency Tzvetkov et al., 2014.

Tautomerism and Selectivity

Another study focused on the tautomerism of N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide derivatives, developed as reversible and selective MAO-B inhibitors. The research provided insights into the tautomeric properties and stability of these compounds in solution, which are crucial for their biological activity and selectivity. This study supports the development of these compounds for neurological applications, showing a detailed understanding of their structural and chemical behavior Tzvetkov et al., 2017.

Poly(ADP-ribose)polymerase (PARP) Inhibitors

Indazole derivatives have also been explored for their efficacy as PARP inhibitors, with applications in cancer therapy. One such compound, MK-4827, has demonstrated potent inhibition of PARP 1 and 2, showing antiproliferation activities against BRCA-1 and BRCA-2 deficient cancer cells. This compound, which is currently in clinical trials, exemplifies the therapeutic potential of indazole derivatives in targeted cancer treatments Jones et al., 2009.

Synthetic Methodologies

Studies have also delved into synthetic methodologies for creating indazole derivatives. One approach demonstrated the direct polycondensation of symmetric monomers to produce ordered polyamides, highlighting the versatility of indazole compounds in polymer chemistry. This research contributes to the development of new materials with potential applications in various industries Ueda & Sugiyama, 1994.

Safety And Hazards

Propriétés

IUPAC Name |

N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2/c25-21(23-14-10-9-13-12-22-24-17(13)11-14)20-15-5-1-3-7-18(15)26-19-8-4-2-6-16(19)20/h1-12,20H,(H,22,24)(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWWCJJLUMZTAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)C=NN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2394933.png)

![5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B2394936.png)

![Methyl (4aS,6S,7aS)-6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B2394941.png)

![N-[[4-(3-methylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2394943.png)

![8-((4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2394945.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2394947.png)

![N-Ethyl-6-methyl-2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2394951.png)